15-Keto-PGE2

Description

15-keto-prostaglandin E2 has been reported in Gracilariopsis longissima and Gracilaria gracilis with data available.

metabolite of PGE2; RN given refers to (5Z,11alpha,13E)-isome

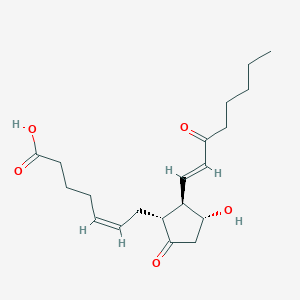

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTJDWROBKPZNV-KMXMBPPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317991 | |

| Record name | 15-keto-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15-Keto-prostaglandin E2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26441-05-4 | |

| Record name | 15-keto-PGE2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26441-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Ketoprostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026441054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-keto-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-KETOPROSTAGLANDIN E2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S0F1FTK13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 15-Keto-prostaglandin E2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Anti-Inflammatory Properties of 15-Keto-PGE2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-prostaglandin E2 (15-keto-PGE2) is a metabolite of prostaglandin (B15479496) E2 (PGE2), a well-known mediator of inflammation. While PGE2 is traditionally associated with pro-inflammatory responses, its metabolite, this compound, has emerged as a significant endogenous anti-inflammatory agent. This technical guide provides an in-depth overview of the discovery and characterization of the anti-inflammatory properties of this compound, with a focus on its molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development in the field of inflammation.

Core Mechanisms of Action

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. The three principal mechanisms discovered to date are the inhibition of the NF-κB signaling pathway, the activation of the Nrf2-mediated antioxidant response, and the activation of the peroxisome proliferator-activated receptor-γ (PPARγ).

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to potently inhibit the activation of the NF-κB pathway in macrophages.[1] This inhibition occurs through the direct covalent modification of the NF-κB subunits p65 and p50.[1] This modification prevents their translocation to the nucleus, thereby blocking the transcription of target pro-inflammatory genes.[2]

Activation of the Nrf2 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound has been demonstrated to activate the Nrf2 pathway, leading to an enhanced antioxidant response.[3][4] This activation is thought to occur through the modification of Keap1, a negative regulator of Nrf2, which leads to the release and nuclear translocation of Nrf2.

Activation of PPARγ

Peroxisome proliferator-activated receptor-γ (PPARγ) is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. This compound has been identified as a potent endogenous ligand and activator of PPARγ.[5][6] The activation of PPARγ by this compound contributes to its anti-inflammatory effects by repressing the expression of pro-inflammatory genes.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

| Mediator | This compound Concentration | % Inhibition (approx.) | Reference |

| iNOS | Dose-dependent | Significant decrease | [2] |

| TNF-α | Dose-dependent | Significant decrease | [2] |

| IL-6 | Dose-dependent | Significant decrease | [2] |

| MCP-1 | Dose-dependent | Significant decrease | [2] |

Table 2: Receptor Binding and Functional Activity of this compound

| Receptor | Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| EP2 | HEK | Binding | 0.117 | [7] |

| EP4 | HEK | Binding | 2.82 | [7] |

| EP2 | HEK | cAMP Formation | 0.137 | [7] |

| EP4 | HEK | cAMP Formation | 0.426 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols for key experiments used to characterize the anti-inflammatory properties of this compound.

Protocol 1: In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

1. Cell Culture:

-

Culture RAW264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

2. Cell Seeding:

-

Seed RAW264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

3. Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 2 hours.

-

Subsequently, stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 16 hours to induce an inflammatory response.

4. Sample Collection:

-

After incubation, collect the cell culture supernatant for cytokine analysis.

-

Lyse the cells with RIPA buffer containing protease inhibitors for protein analysis.

5. Cytokine Measurement (ELISA):

-

Measure the concentrations of TNF-α, IL-6, and MCP-1 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

6. iNOS Expression (Western Blot):

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against iNOS overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.[8]

Protocol 2: NF-κB Nuclear Translocation Assay

1. Cell Culture and Treatment:

-

Seed RAW264.7 cells on coverslips in 6-well plates and treat with this compound and LPS as described in Protocol 1.

2. Immunofluorescence Staining:

-

After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against the p65 subunit of NF-κB for 1 hour.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

3. Microscopy and Analysis:

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Protocol 3: Nrf2 Activation Assay (Luciferase Reporter Assay)

1. Cell Transfection:

-

Co-transfect HEK293T cells with an Antioxidant Response Element (ARE)-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

2. Treatment:

-

24 hours post-transfection, treat the cells with various concentrations of this compound or a known Nrf2 activator (e.g., sulforaphane) as a positive control for 16-24 hours.[9][10]

3. Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[5]

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Express the results as fold induction over the vehicle-treated control.

Protocol 4: PPARγ Activation Assay (Reporter Gene Assay)

1. Cell Transfection:

-

Co-transfect cells (e.g., HEK293T) with a Peroxisome Proliferator Response Element (PPRE)-luciferase reporter plasmid, a PPARγ expression plasmid, and a Renilla luciferase control plasmid.

2. Treatment:

-

24 hours after transfection, treat the cells with different concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) for 24 hours.[6]

3. Luciferase Assay and Data Analysis:

-

Perform the dual-luciferase assay and analyze the data as described in Protocol 3.[5]

Conclusion

This compound has been firmly established as an endogenous lipid mediator with potent anti-inflammatory properties. Its multifaceted mechanism of action, involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the protective Nrf2 and PPARγ signaling pathways, makes it an attractive target for the development of novel anti-inflammatory therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its related pathways in the context of inflammatory diseases.

References

- 1. This compound alleviates nonalcoholic steatohepatitis through its covalent modification of NF-κB factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the this compound-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 15-Keto prostaglandin E2 induces heme oxygenase-1 expression through activation of Nrf2 in human colon epithelial CCD 841 CoN cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

Modulating the 15-Keto-PGE2 Signaling Pathway: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

15-keto-prostaglandin E2 (15-keto-PGE2), once considered an inactive metabolite of the pro-inflammatory prostaglandin (B15479496) E2 (PGE2), is now recognized as a biologically active lipid mediator with a distinct signaling profile. This technical guide provides a comprehensive overview of the this compound signaling pathway, its modulation, and the experimental protocols necessary for its investigation. We present a detailed analysis of its interactions with E-type prostanoid (EP) receptors and the nuclear receptor PPARγ, as well as its inhibitory effects on the STAT3 signaling cascade. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry who are focused on inflammation, immunology, and oncology.

Introduction

Prostaglandin E2 (PGE2) is a well-established mediator of inflammation, pain, and fever. Its biological effects are mediated through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The enzymatic oxidation of PGE2 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) yields this compound. While this conversion was initially thought to be a deactivating step, recent evidence has demonstrated that this compound possesses its own unique biological activities, often with anti-inflammatory and anti-proliferative consequences.[1][2] This guide will delve into the core aspects of this compound signaling, providing the necessary quantitative data and experimental methodologies to facilitate further research in this burgeoning field.

The this compound Signaling Network

This compound exerts its effects through a multi-faceted signaling network, primarily involving EP receptors and the nuclear receptor PPARγ. It also directly impacts the STAT3 signaling pathway.

Interaction with EP Receptors

This compound can bind to and activate EP2 and EP4 receptors, albeit with lower affinity and potency compared to PGE2.[2][3] This interaction can lead to the production of cyclic AMP (cAMP).[2] Interestingly, this compound acts as a biased or partial agonist, meaning its functional effects can differ depending on the downstream signaling pathway being measured.[3] For instance, at the EP2 receptor, it can act as a full agonist for cAMP formation but a partial agonist for other signaling events like ERK phosphorylation.[3] This biased agonism suggests that this compound may fine-tune the cellular response to prostaglandins, potentially terminating or attenuating PGE2-driven inflammation.[3]

Activation of PPARγ

This compound is an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[2][4] Activation of PPARγ by this compound can lead to the transcription of anti-inflammatory genes.[2]

Inhibition of STAT3 Signaling

A key anti-proliferative and anti-inflammatory mechanism of this compound is its ability to suppress the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5] this compound has been shown to inhibit the phosphorylation, dimerization, and nuclear translocation of STAT3.[1] This is achieved through direct covalent modification of STAT3 at its Cys259 residue.[5]

Quantitative Data on this compound Interactions

The following tables summarize the key quantitative data regarding the binding and functional activity of this compound and PGE2 at their respective receptors.

Table 1: Receptor Binding Affinities (Ki/Kd)

| Ligand | Receptor | Cell Line | Binding Affinity (nM) | Reference(s) |

| PGE2 | EP2 | Human | ~13 (Kd) | [6] |

| This compound | EP2 | CHO | 2,600 (Ki) | [7] |

| PGE2 | EP4 | HEK-293 | 0.72 (Kd) | [8] |

| This compound | EP4 | CHO | 15,000 (Ki) | [7] |

Table 2: Functional Potencies (EC50/IC50)

| Ligand | Receptor/Pathway | Assay | Cell Line | Functional Potency (nM) | Reference(s) |

| PGE2 | EP2 | cAMP Formation | HEK-EP2 | 0.548 | [3] |

| This compound | EP2 | cAMP Formation | HEK-EP2 | 137 | [3] |

| PGE2 | EP4 | cAMP Formation | HEK-EP4 | 0.135 | [3] |

| This compound | EP4 | cAMP Formation | HEK-EP4 | 426 | [3] |

| This compound | STAT3 | Phosphorylation Inhibition | - | Data not available | |

| This compound | PPARγ | Transcriptional Activation | - | Data not available |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

Western Blot for Phosphorylated STAT3 (Tyr705)

This protocol is for the detection of phosphorylated STAT3 at tyrosine 705, a key indicator of STAT3 activation.

Materials:

-

Cell line of interest (e.g., MCF10A-ras)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4X Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145, 1:1000 dilution), anti-total STAT3 (e.g., Cell Signaling Technology #9139, 1:1000 dilution), and a loading control (e.g., anti-β-actin, 1:5000 dilution)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To detect total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

PPARγ Luciferase Reporter Gene Assay

This assay measures the ability of this compound to activate PPARγ-mediated gene transcription.

Materials:

-

A suitable cell line (e.g., U2OS)

-

PPARγ expression vector

-

A luciferase reporter vector containing PPAR response elements (PPREs)

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

Procedure:

-

Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.

-

Cell Treatment: After a suitable recovery period, treat the transfected cells with various concentrations of this compound.

-

Cell Lysis: Lyse the cells according to the luciferase assay manufacturer's instructions.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

Competitive ELISA for Prostaglandin Quantification

This protocol can be used to quantify the levels of this compound in biological samples.

Materials:

-

ELISA plate pre-coated with a capture antibody specific for the prostaglandin of interest

-

This compound standard

-

Biological sample

-

HRP-conjugated secondary antibody

-

TMB substrate solution

-

Stop solution

-

Plate reader

Procedure:

-

Sample and Standard Preparation: Prepare a standard curve of known this compound concentrations and prepare the biological samples.

-

Competitive Binding: Add the standards and samples to the pre-coated ELISA plate, followed by the addition of the HRP-conjugated secondary antibody. In this competitive format, the prostaglandin in the sample competes with the HRP-conjugated prostaglandin for binding to the capture antibody.

-

Incubation and Washing: Incubate the plate and then wash to remove unbound reagents.

-

Substrate Addition: Add the TMB substrate solution to the wells.

-

Color Development and Stopping: Allow the color to develop in proportion to the amount of HRP-conjugated prostaglandin bound. Stop the reaction with the stop solution.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a plate reader. The concentration of this compound in the sample is inversely proportional to the absorbance.

Visualizations

The following diagrams illustrate the key signaling pathways and a representative experimental workflow.

Caption: this compound Signaling Pathways.

Caption: Western Blot Workflow for p-STAT3.

Conclusion

The growing body of evidence supporting the distinct biological activities of this compound highlights its potential as a therapeutic target for a range of diseases characterized by inflammation and cellular proliferation. Its ability to act as a biased agonist at EP receptors, activate the anti-inflammatory PPARγ pathway, and directly inhibit the pro-oncogenic STAT3 signaling cascade positions it as a key modulator of cellular homeostasis. This technical guide provides a foundational resource for researchers to explore the complexities of this compound signaling and to develop novel therapeutic strategies targeting this important lipid mediator.

References

- 1. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 3. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

15-Keto-Prostaglandin E2: A Bioactive Metabolite of PGE2 with Unique Signaling Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of a wide array of physiological and pathological processes, including inflammation, immunity, and carcinogenesis. Its biological actions are predominantly mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The bioactivity of PGE2 is tightly regulated by its metabolic degradation. The initial and rate-limiting step in this cascade is the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding 15-keto-prostaglandin E2 (15-keto-PGE2).[1] For many years, this compound was considered a biologically inactive metabolite. However, emerging evidence has revealed that this compound is a bioactive lipid mediator with its own distinct signaling properties, acting as a partial and biased agonist at EP receptors and also interacting with other signaling pathways. This guide provides a comprehensive overview of the biological activity of this compound, with a focus on its quantitative comparison with PGE2, detailed experimental protocols, and its intricate signaling mechanisms.

Data Presentation: Quantitative Comparison of this compound and PGE2

The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and its parent compound, PGE2, at the EP2 and EP4 receptors.

Table 1: Receptor Binding Affinities (IC50 and Ki Values)

| Ligand | Receptor | Cell Line | Assay Type | IC50 | Ki | Reference(s) |

| PGE2 | EP2 | HEK-293 | Competitive whole-cell radioligand binding ([³H]PGE2) | ~2.94 nM | - | [2] |

| EP4 | HEK-293 | Competitive whole-cell radioligand binding ([³H]PGE2) | ~0.28 nM | - | [2] | |

| EP2 | CHO | Competitive radioligand binding | - | 2.6 µM | [1] | |

| EP4 | CHO | Competitive radioligand binding | - | 15 µM | [1] | |

| This compound | EP2 | HEK-293 | Competitive whole-cell radioligand binding ([³H]PGE2) | 118 nM | - | [2] |

| EP4 | HEK-293 | Competitive whole-cell radioligand binding ([³H]PGE2) | 2.82 µM | - | [2] | |

| EP2 | CHO | Competitive radioligand binding | - | 12 µM | [3][4] | |

| EP4 | CHO | Competitive radioligand binding | - | 57 µM | [3][4] |

Table 2: Functional Potencies (EC50 and Emax Values)

| Ligand | Receptor | Cell Line | Functional Readout | EC50 | Emax | Reference(s) |

| PGE2 | EP2 | HEK-293 | cAMP Formation | 548 pM | ~2x that of EP4 | [2][5] |

| EP4 | HEK-293 | cAMP Formation | 135 pM | - | [2][5] | |

| EP2 | HEK-293 | ERK Phosphorylation | 12.6 nM | 7.65 ± 0.598% of PMA | [2][5] | |

| EP4 | HEK-293 | ERK Phosphorylation | 863 pM | 20.3 ± 1.25% of PMA | [2][5] | |

| EP2 | HEK-293 | β-catenin/TCF Transcriptional Activity | 123 pM | 454 ± 15.2% | [2] | |

| EP4 | HEK-293 | β-catenin/TCF Transcriptional Activity | 65.4 pM | 471 ± 13.2% | [2] | |

| This compound | EP2 | HEK-293 | cAMP Formation | 137 nM | Similar to PGE2 | [2][5][6] |

| EP4 | HEK-293 | cAMP Formation | 426 nM | ~Half of PGE2 | [2][5][6] | |

| EP2 | HEK-293 | ERK Phosphorylation | 53.0 nM | 5.26 ± 0.824% of PMA | [2][5] | |

| EP4 | HEK-293 | ERK Phosphorylation | 185 nM | 10.5 ± 0.981% of PMA | [2][5] | |

| EP2 | HEK-293 | β-catenin/TCF Transcriptional Activity | 29.3 nM | 277 ± 11.2% | [2] | |

| EP4 | HEK-293 | β-catenin/TCF Transcriptional Activity | 19.5 nM | 288 ± 14.5% | [2] | |

| EP2 | CHO | Adenylate Cyclase Activity | 1.8 µM | - | [1] | |

| EP4 | CHO | Adenylate Cyclase Activity | >33 µM | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

1. Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (IC50, Ki) of this compound for EP receptors.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing the human EP receptor subtype of interest (e.g., HEK-293 or CHO cells).

-

Radiolabeled ligand (e.g., [³H]PGE2).

-

Unlabeled competitor ligands (PGE2 and this compound).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation cocktail.

-

-

Procedure:

-

Incubate cell membranes (3-20 µg protein for cells or 50-120 µg for tissue) with a fixed concentration of [³H]PGE2 (typically at or below its Kd value) and varying concentrations of the unlabeled competitor (this compound or PGE2) in a 96-well plate.[7]

-

Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a saturating concentration of unlabeled PGE2.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

-

Dry the filters, and measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

2. cAMP Accumulation Assay

-

Objective: To measure the effect of this compound on intracellular cyclic AMP (cAMP) levels.

-

Materials:

-

Cells expressing the EP receptor of interest (e.g., HEK-EP2 or HEK-EP4).

-

PGE2 and this compound.

-

cAMP assay kit (e.g., LANCE cAMP kit, GloSensor™ cAMP Assay).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Pre-incubate the cells with a phosphodiesterase inhibitor for a specified time.

-

Stimulate the cells with various concentrations of PGE2 or this compound for 60 minutes at 37°C.[2][5]

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the cell lysates.

-

Plot the cAMP concentration against the logarithm of the agonist concentration to generate dose-response curves.

-

Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) values.

-

3. β-catenin/TCF Reporter Gene Assay

-

Objective: To assess the activation of the β-catenin/TCF signaling pathway by this compound.

-

Materials:

-

Cells co-transfected with an EP receptor expression vector and a TCF/LEF-responsive reporter plasmid (e.g., TOPFlash, which contains TCF/LEF binding sites upstream of a luciferase reporter gene).

-

A control reporter plasmid (e.g., FOPFlash, with mutated TCF/LEF sites) for normalization.

-

PGE2 and this compound.

-

Luciferase assay reagent.

-

-

Procedure:

-

Co-transfect cells with the appropriate plasmids.

-

After 24 hours, treat the cells with various concentrations of PGE2 or this compound for 16 hours.[2]

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity of the TCF/LEF reporter to that of the control reporter.

-

Plot the normalized luciferase activity against the logarithm of the agonist concentration.

-

Determine the EC50 and Emax values from the dose-response curves.

-

4. STAT3 Phosphorylation Inhibition Assay

-

Objective: To determine the inhibitory effect of this compound on STAT3 phosphorylation.

-

Materials:

-

Cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231) or cells stimulated with a STAT3 activator (e.g., IL-6).

-

This compound.

-

Cell lysis buffer.

-

Antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control antibody (e.g., anti-actin).

-

Western blot reagents and equipment.

-

-

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).[8]

-

If necessary, stimulate the cells with a STAT3 activator for a short period before harvesting.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-STAT3 and total STAT3.

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-STAT3 and total STAT3.

-

Normalize the phospho-STAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation.

-

5. Quantification of this compound in Biological Samples by LC-MS/MS

-

Objective: To accurately measure the concentration of this compound in plasma or other biological matrices.

-

Materials:

-

Plasma samples collected with an anticoagulant (e.g., EDTA).

-

Internal standard (e.g., deuterated this compound).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

LC-MS/MS system.

-

-

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples on ice.

-

Add the internal standard to the plasma.

-

Acidify the plasma to approximately pH 3.5.

-

Condition the SPE cartridge with methanol (B129727) followed by water.

-

Load the acidified plasma onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute this compound with an organic solvent (e.g., ethyl acetate).[9]

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate this compound from other components using a C18 reversed-phase column with a gradient elution.

-

Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[9]

-

-

-

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of this compound.

-

Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

-

Signaling Pathways and Mandatory Visualizations

This compound exhibits complex signaling properties, acting as a biased and partial agonist at EP2 and EP4 receptors. It also interacts with other signaling pathways, such as the STAT3 and PPARγ pathways.

EP Receptor Signaling

PGE2 is a full agonist at both EP2 and EP4 receptors, potently stimulating Gαs-mediated adenylyl cyclase activation and subsequent cAMP production. This leads to the activation of Protein Kinase A (PKA) and downstream signaling cascades. In contrast, this compound displays biased agonism. At the EP2 receptor, it acts as a full agonist for cAMP formation, albeit with lower potency than PGE2. However, at the EP4 receptor, it is a partial agonist for cAMP production.[2][5] Both PGE2 and this compound can also activate the β-catenin/TCF pathway through EP2 and EP4 receptors, although this compound is a partial agonist in this pathway as well.[2]

Caption: Metabolism of PGE2 and its differential signaling at EP2 and EP4 receptors.

STAT3 and PPARγ Signaling

Beyond EP receptors, this compound has been shown to modulate other critical signaling pathways. It can inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3) by suppressing its phosphorylation, dimerization, and nuclear translocation.[8] This effect is mediated through the direct covalent modification of STAT3 at Cys259.[10] Additionally, this compound is a known ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), and its activation of PPARγ contributes to its anti-inflammatory and anti-tumorigenic effects.[11]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. LIPID MAPS [lipidmaps.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 26441-05-4 | Benchchem [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Interaction of 15-Keto-Prostaglandin E2 with EP2 and EP4 Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. Its biological effects are transduced by four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 and EP4 receptors, in particular, are key players in inflammatory signaling and are coupled to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2][3] For a long time, the metabolic breakdown of PGE2 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) into 15-Keto-Prostaglandin E2 (15-Keto-PGE2) was considered a simple inactivation step, terminating the pro-inflammatory signal.[1][4][5] However, emerging evidence has challenged this view, revealing that this compound is not merely an inert metabolite but a bioactive lipid with its own distinct pharmacological profile at EP2 and EP4 receptors.[6][7][8]

This technical guide provides a comprehensive overview of the interaction of this compound with EP2 and EP4 receptors. It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of the binding affinities, signaling pathways, and experimental methodologies used to characterize this interaction. Recent studies have demonstrated that this compound can act as a partial or biased agonist, with a differential affinity and efficacy for EP2 and EP4 receptors compared to PGE2.[1][2] This has led to the intriguing "switched agonist" hypothesis, where the metabolism of PGE2 to this compound shifts the signaling preference from EP4 towards EP2 receptors, potentially playing a role in the resolution of inflammation or maintaining tissue homeostasis.[1][2][9] This guide will delve into the quantitative data supporting this hypothesis, provide detailed experimental protocols for key assays, and visualize the complex signaling pathways involved.

Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional potency of this compound in comparison to PGE2 at human EP2 and EP4 receptors, as determined in studies using HEK293 cells.

Table 1: Competitive Whole-Cell Radioligand Binding Affinity

| Ligand | Receptor | IC50 (nM) |

| PGE2 | EP2 | 1.17 |

| This compound | EP2 | 117 |

| PGE2 | EP4 | 0.282 |

| This compound | EP4 | 2820 |

Data extracted from Endo et al. (2020) and presented as the concentration of ligand required to inhibit 50% of [3H]PGE2 binding.[1]

Table 2: cAMP Formation

| Ligand | Receptor | EC50 (nM) | Emax (pmol) | Agonist Type |

| PGE2 | EP2 | 0.548 | 23.2 ± 0.723 | Full Agonist |

| This compound | EP2 | 137 | 23.0 ± 0.540 | Full Agonist |

| PGE2 | EP4 | 0.135 | 10.7 ± 0.308 | Full Agonist |

| This compound | EP4 | 426 | 5.64 ± 0.524 | Partial Agonist |

Data extracted from Endo et al. (2020), showing the potency (EC50) and efficacy (Emax) for cAMP production.[1]

Table 3: β-catenin/TCF-mediated Luciferase Transcriptional Activity

| Ligand | Receptor | EC50 (nM) | Emax (Relative Luciferase Units) | Agonist Type |

| PGE2 | EP2 | 0.232 | 11.2 | Full Agonist |

| This compound | EP2 | 48.7 | 5.8 | Partial Agonist |

| PGE2 | EP4 | 0.045 | 12.5 | Full Agonist |

| This compound | EP4 | 123 | 4.5 | Partial Agonist |

Data extracted from Endo et al. (2020), illustrating the potency (EC50) and efficacy (Emax) for β-catenin/TCF-mediated signaling.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for characterizing the interaction of this compound with EP2 and EP4 receptors.

Cell Culture and Transfection

This protocol describes the general procedure for maintaining and preparing HEK293 cells stably expressing EP2 or EP4 receptors for subsequent assays.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human EP2 (HEK-EP2) or EP4 (HEK-EP4) receptors.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 250 µg/mL geneticin, 200 µg/mL hygromycin B, and 100 µg/mL gentamicin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency. The cells are washed with phosphate-buffered saline (PBS), detached with a brief incubation in a trypsin-EDTA solution, and then re-seeded into new culture flasks at a lower density.

-

Preparation for Assays: For specific assays, cells are seeded into appropriate multi-well plates (e.g., 96-well for binding and cAMP assays, 24-well for luciferase assays) and allowed to adhere and grow for 16-24 hours prior to the experiment.

Competitive Whole-Cell Radioligand Binding Assay

This protocol is used to determine the binding affinity (IC50) of this compound for EP2 and EP4 receptors by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

HEK-EP2 or HEK-EP4 cells cultured in 96-well plates.

-

[3H]PGE2 (radioligand).

-

Unlabeled PGE2 and this compound (competitors).

-

Binding Buffer (e.g., a hypotonic buffer at pH 6.0 or a neutral, isotonic buffer at pH 7.4).[10]

-

Scintillation fluid.

-

-

Procedure:

-

Wash the cells with ice-cold binding buffer.

-

Add binding buffer containing a fixed concentration of [3H]PGE2 (e.g., 1-5 nM) to each well.

-

Add varying concentrations of unlabeled PGE2 or this compound to the wells. For non-specific binding determination, a high concentration of unlabeled PGE2 is used.

-

Incubate the plate at 4°C for a specified time (e.g., 2-4 hours) to reach binding equilibrium.

-

Aspirate the binding buffer and rapidly wash the cells with ice-cold buffer to remove unbound radioligand.

-

Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition curve, from which the IC50 value for each competitor is determined.

cAMP Accumulation Assay

This protocol measures the functional consequence of EP2 and EP4 receptor activation by quantifying the intracellular accumulation of cAMP.

-

Materials:

-

Procedure:

-

Sixteen hours prior to the assay, switch the cell culture medium to a serum-free medium.[11]

-

Pre-treat the cells with a PDE inhibitor (e.g., 0.1 mg/mL IBMX) for 25-30 minutes at 37°C.[11]

-

Add varying concentrations of PGE2 or this compound to the wells and incubate for a specified time (e.g., 60 minutes) at 37°C.[1]

-

Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the provided reagents and a plate reader.

-

-

Data Analysis: The cAMP concentrations are plotted against the agonist concentrations, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.

β-catenin/TCF-mediated Luciferase Transcriptional Assay

This protocol assesses the activation of the β-catenin/TCF signaling pathway downstream of EP receptor activation.

-

Materials:

-

HEK-EP2 or HEK-EP4 cells.

-

A luciferase reporter plasmid containing T-cell factor (TCF) response elements.

-

A control plasmid (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

PGE2 and this compound.

-

Luciferase assay reagent.

-

-

Procedure:

-

Co-transfect the cells with the TCF-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with varying concentrations of PGE2 or this compound for an extended period (e.g., 16 hours).[1]

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

-

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The normalized data are then plotted against the agonist concentration to determine the EC50 and Emax values for the activation of β-catenin/TCF-mediated transcription.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a representative experimental workflow.

Caption: "Switched Agonist" signaling pathway of PGE2 and this compound at EP2 and EP4 receptors.

Caption: Experimental workflow for a cAMP accumulation assay.

References

- 1. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 4. This compound | 26441-05-4 | Benchchem [benchchem.com]

- 5. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 7. researchgate.net [researchgate.net]

- 8. 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. | Semantic Scholar [semanticscholar.org]

- 10. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. EP4 Receptor (rat) Activation Assay Kit (cAMP) | Cayman Chemical | Biomol.com [biomol.com]

The Role of 15-Keto-Prostaglandin E2 in Nonalcoholic Steatohepatitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and potential progression to fibrosis and cirrhosis. Current therapeutic options are limited, highlighting the urgent need for novel treatment strategies. Emerging evidence points to the significant involvement of the lipid mediator 15-Keto-Prostaglandin E2 (15-Keto-PGE2) in mitigating the pathological features of NASH. This technical guide provides a comprehensive overview of the role of this compound in NASH, detailing its mechanism of action, relevant experimental protocols, and a summary of its therapeutic effects. The primary mechanism of this compound involves the direct covalent modification of NF-κB subunits, leading to the suppression of pro-inflammatory signaling pathways. Furthermore, its activity as a PPARγ agonist and its influence on the Nrf2 pathway contribute to its beneficial effects on lipid metabolism and oxidative stress.

Introduction to this compound and NASH

Nonalcoholic fatty liver disease (NAFLD) has become a global epidemic, paralleling the rise in obesity and type 2 diabetes.[1] A significant portion of individuals with NAFLD develop nonalcoholic steatohepatitis (NASH), a more aggressive form of the disease that can lead to severe liver complications, including fibrosis, cirrhosis, and hepatocellular carcinoma. The pathogenesis of NASH is multifactorial, involving insulin (B600854) resistance, lipid accumulation, oxidative stress, and a chronic inflammatory response.

Prostaglandin (B15479496) E2 (PGE2) is a well-known lipid mediator involved in inflammation.[2] Its metabolite, 15-Keto-Prostaglandin E2 (this compound), is formed through the oxidation of PGE2 by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3][4] While initially considered an inactive metabolite, recent studies have revealed that this compound possesses potent anti-inflammatory properties and plays a crucial role in cellular signaling.[3][5] This guide focuses on the emerging role of this compound as a potential therapeutic agent for NASH.

Mechanism of Action of this compound in NASH

The therapeutic effects of this compound in NASH are attributed to its multifaceted mechanism of action, primarily centered on the modulation of inflammatory and metabolic pathways.

Inhibition of NF-κB Signaling

The cornerstone of this compound's anti-inflammatory action in NASH is its ability to directly inhibit the NF-κB signaling pathway in macrophages.[3][6] This inhibition is achieved through a unique mechanism of post-translational modification.

-

Covalent Modification of NF-κB Subunits: this compound possesses an electrophilic carbon that allows it to form covalent bonds with cysteine residues on target proteins.[3] In the context of NF-κB, this compound has been shown to modify the p105/p50 and p65 subunits.[3][5] Specifically, it targets Cys59 on p105/p50 and Cys120 on p65.[3][6]

-

Inhibition of NF-κB Activation: This covalent adduction prevents the nuclear translocation of the p65 and p50 subunits, a critical step in NF-κB activation.[3][6] By sequestering these transcription factors in the cytoplasm, this compound effectively blocks the transcription of pro-inflammatory genes.[1]

Activation of PPARγ and Nrf2 Pathways

Beyond its direct effects on NF-κB, this compound also modulates other key signaling pathways implicated in NASH pathogenesis.

-

PPARγ Agonism: this compound acts as an endogenous ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3] Activation of PPARγ is known to have beneficial effects in NASH by improving insulin sensitivity and reducing lipid accumulation.[3]

-

Nrf2 Pathway Activation: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] This is achieved through the covalent modification of Keap1, a negative regulator of Nrf2.[7] The activation of the Nrf2 pathway leads to the expression of antioxidant genes, which helps to mitigate the oxidative stress that is a key driver of NASH progression.

Quantitative Data on the Effects of this compound in NASH Models

Studies utilizing a high-fat, high-sucrose diet (HFHSD)-induced mouse model of NASH have demonstrated the therapeutic efficacy of this compound. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Liver Injury Markers and Inflammation in NASH Mice

| Parameter | Control (NASH) | This compound Treated | Outcome | Citation(s) |

| Serum ALT Levels | Elevated | Significantly Decreased | Reduction in liver damage | [3][6][8] |

| Serum AST Levels | Elevated | Significantly Decreased | Reduction in liver damage | [3][6][8] |

| Liver Inflammation | Present | Significantly Decreased | Anti-inflammatory effect | [3][6] |

| Macrophage Infiltration | Increased | Inhibited | Reduced immune cell recruitment | [3][6] |

| Pro-inflammatory Cytokines | Elevated | Reduced | Attenuation of inflammatory response | [3][9] |

Table 2: Effect of this compound on Hepatic Steatosis and Lipogenesis in NASH Mice

| Parameter | Control (NASH) | This compound Treated | Outcome | Citation(s) |

| Lipid Droplet Size | Increased | Reduced | Amelioration of steatosis | [3][6] |

| Srebp-1c Expression | Upregulated | Downregulated | Inhibition of lipogenesis | [3] |

| Fasting Glucose Levels | Elevated | Reduced | Improved glucose metabolism | [3][9] |

Experimental Protocols

This section outlines the key experimental methodologies employed in the studies investigating the role of this compound in NASH.

High-Fat, High-Sucrose Diet (HFHSD)-Induced NASH Mouse Model

This model is used to recapitulate the key features of human NASH, including steatosis, inflammation, and insulin resistance.

-

Animals: Typically, male C57BL/6J mice are used.

-

Diet: The HFHSD consists of a high percentage of calories from fat (e.g., 42-60%) and sucrose (B13894) in the drinking water (e.g., >30%).[1][5][10] The diet is administered for a prolonged period (e.g., 10 months) to induce NASH.[8][9]

-

This compound Administration: Following the induction of NASH, mice are treated with this compound, typically via intraperitoneal injection, for a specified duration (e.g., 6 weeks).[8][9]

-

Outcome Measures: At the end of the treatment period, various parameters are assessed, including serum levels of ALT and AST, liver histology (H&E and Sirius Red staining), immunohistochemistry for macrophage markers (e.g., F4/80), and gene expression analysis of inflammatory and lipogenic markers.

Immunoprecipitation of this compound-Modified Proteins

This protocol is crucial for demonstrating the direct covalent modification of target proteins by this compound.

-

Cell/Tissue Lysis: Cells (e.g., RAW264.7 macrophages) or tissue lysates are prepared in a suitable lysis buffer.[9][11]

-

Antibody Incubation: The lysate is incubated with an antibody specific to the target protein (e.g., anti-p65 or anti-p50) to form an antibody-antigen complex.[9][11]

-

Immunoprecipitation: Protein A/G agarose (B213101) beads are added to the lysate to capture the antibody-antigen complex.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and analyzed by Western blotting using an antibody that specifically recognizes the this compound-cysteine adduct.[9][11] A reciprocal immunoprecipitation can also be performed, where the initial pulldown is done with the anti-15-Keto-PGE2 adduct antibody, followed by Western blotting for the target protein.

Therapeutic Potential and Future Directions

The compelling preclinical data suggest that this compound or its stable analogs represent a promising therapeutic strategy for NASH.[1][6] By targeting the core pathological drivers of the disease—inflammation and metabolic dysregulation—this compound offers a multi-pronged approach to treatment.

Key therapeutic advantages include:

-

Direct Anti-inflammatory Action: The unique mechanism of NF-κB inhibition through covalent modification provides a targeted approach to reducing liver inflammation.

-

Metabolic Regulation: Activation of PPARγ and Nrf2 pathways addresses the underlying metabolic and oxidative stress components of NASH.

Future research should focus on the development of stable and orally bioavailable this compound analogs. Furthermore, clinical trials are needed to validate the safety and efficacy of targeting the this compound pathway in human NASH patients. The enzyme that produces this compound, 15-PGDH, also presents a potential therapeutic target, as its expression levels have been shown to be inversely correlated with NASH severity.

Conclusion

This compound has emerged as a significant endogenous lipid mediator with potent anti-inflammatory and metabolic regulatory functions relevant to the pathogenesis of NASH. Its ability to covalently modify and inhibit the NF-κB signaling pathway, coupled with its activation of the PPARγ and Nrf2 pathways, underscores its therapeutic potential. The data from preclinical models are highly encouraging, paving the way for the development of novel therapeutic interventions for this widespread and debilitating liver disease. This technical guide provides a foundational understanding for researchers and drug development professionals to explore and advance the therapeutic application of this compound in the context of NASH.

References

- 1. researchgate.net [researchgate.net]

- 2. Modified High-Fat High-Sucrose Diet Promotes Obesity and Alters Colonic Cytokines | Novita | The Indonesian Biomedical Journal [inabj.org]

- 3. This compound alleviates nonalcoholic steatohepatitis through its covalent modification of NF-κB factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 26441-05-4 | Benchchem [benchchem.com]

- 5. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencefeatured.com [sciencefeatured.com]

- 7. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mmpc.org [mmpc.org]

- 10. diseases.jensenlab.org [diseases.jensenlab.org]

- 11. This compound alleviates nonalcoholic steatohepatitis through its covalent modification of NF-κB factors - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of 15-Keto-Prostaglandin E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E2 (PGE2) is a pivotal lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. Its biological activity is tightly regulated through metabolic inactivation, a key step of which is the oxidation of PGE2 to 15-Keto-Prostaglandin E2 (15-Keto-PGE2). This conversion is catalyzed by the NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). While initially considered an inactive metabolite, recent studies have unveiled the unique biological activities of this compound, highlighting its role as a biased or partial agonist at E-prostanoid (EP) receptors. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound from PGE2, including detailed experimental protocols, quantitative data, and a review of the relevant signaling pathways. This resource is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and study this important signaling molecule.

Introduction

Prostaglandin E2 (PGE2) is a member of the prostanoid family of lipid signaling molecules derived from arachidonic acid. It exerts its diverse biological effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The biological actions of PGE2 are terminated, in part, by its rapid enzymatic degradation. The primary enzyme responsible for the catabolism of PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the 15-hydroxyl group to a keto group, forming this compound.[1] This conversion significantly reduces the affinity of the molecule for PGE2 receptors, thereby attenuating its potent pro-inflammatory and growth-promoting activities.[2]

Historically, this compound was regarded as a biologically inactive metabolite. However, emerging evidence indicates that it possesses its own distinct signaling properties, acting as a biased or partial agonist at EP2 and EP4 receptors.[3][4] This suggests that the enzymatic conversion of PGE2 to this compound is not merely a mechanism of inactivation but a switch in signaling modality. Understanding the synthesis and biological activity of this compound is therefore of significant interest for the development of novel therapeutics targeting prostaglandin signaling pathways.

This guide provides a comprehensive technical overview of the enzymatic synthesis of this compound from PGE2, focusing on the use of purified 15-PGDH.

Enzymatic Reaction

The enzymatic synthesis of this compound from PGE2 is a straightforward oxidation reaction catalyzed by 15-PGDH. The reaction requires the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is reduced to NADH during the oxidation of PGE2.

Reaction:

PGE2 + NAD+ ---(15-PGDH)--> this compound + NADH + H+

The progress of the reaction can be monitored by measuring the increase in NADH concentration, typically by spectrophotometry at 340 nm.

Quantitative Data

The efficiency of the enzymatic synthesis is dependent on the kinetic parameters of 15-PGDH for its substrate, PGE2. The following table summarizes the key quantitative data for this enzymatic reaction.

| Parameter | Value | Enzyme Source | Conditions | Reference |

| Michaelis Constant (Km) for PGE2 | 0.4 µM | Human Placenta | pH 7.0 | [5] |

| Maximum Velocity (Vmax) for PGE2 | 28.1 µmol/(min·mg) | Not Specified | Not Specified | [5] |

| Catalytic Constant (kcat) | ~14 s-1 | Not Specified | Not Specified | [5] |

| Catalytic Efficiency (kcat/Km) | 2.5 x 106 M-1s-1 | Not Specified | Not Specified | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the enzymatic synthesis of this compound.

Purification of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

A highly purified preparation of 15-PGDH is essential for the efficient synthesis of this compound. The following protocol is based on the purification of 15-PGDH from human placenta.[5]

Materials:

-

Human placenta tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 0.25 M sucrose)

-

DEAE-cellulose (DE-52)

-

Sephadex G-100

-

NAD-affinity chromatography matrix (e.g., AGNAD type 1)

-

Gel filtration high-performance liquid chromatography (GFHPLC) system

-

Protein assay reagents (e.g., Bradford or BCA)

Protocol:

-

Homogenization: Homogenize fresh or frozen human placenta tissue in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to remove cellular debris.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve a desired saturation (e.g., 30-60%). Stir for 30 minutes at 4°C and then centrifuge at 10,000 x g for 20 minutes.

-

Dialysis: Resuspend the pellet in a minimal volume of buffer and dialyze extensively against the column equilibration buffer.

-

DEAE-Cellulose Chromatography: Apply the dialyzed protein solution to a DEAE-cellulose column equilibrated with a low-salt buffer. Elute the bound proteins with a linear salt gradient.

-

Sephadex G-100 Gel Filtration: Pool the active fractions from the DEAE-cellulose column, concentrate, and apply to a Sephadex G-100 gel filtration column to separate proteins based on size.

-

NAD-Affinity Chromatography: Apply the active fractions from the gel filtration column to an NAD-affinity column. After washing, elute the bound 15-PGDH with a buffer containing a high concentration of NAD+ or NADH.

-

Gel Filtration HPLC (GFHPLC): As a final purification step, subject the eluate from the affinity column to GPHPLC.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE. The purified enzyme should appear as a single band.

Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound using purified 15-PGDH.

Materials:

-

Purified 15-PGDH

-

Prostaglandin E2 (PGE2)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.1 mM DTT)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Nitrogen gas for evaporation

Protocol:

-

Reaction Setup: In a reaction vessel, combine the reaction buffer, NAD+ (at a concentration several-fold higher than the Km for NAD+), and PGE2 (at the desired concentration).

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified 15-PGDH. The optimal enzyme concentration should be determined empirically to achieve the desired conversion within a reasonable timeframe.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration. The reaction time will depend on the enzyme and substrate concentrations.

-

Reaction Termination: Stop the reaction by adding an organic solvent such as ethyl acetate (B1210297) to extract the prostaglandins (B1171923) and denature the enzyme.

-

Extraction: Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.

-

Drying: Carefully transfer the organic layer to a new tube and evaporate the solvent under a gentle stream of nitrogen gas.

-

Storage: Store the dried this compound at -20°C or below.

Purification of this compound by Preparative HPLC

The crude product from the enzymatic synthesis can be purified to high homogeneity using preparative high-performance liquid chromatography (HPLC).

Materials:

-

Dried crude this compound

-

HPLC system with a preparative column (e.g., C18)

-

Mobile phase A (e.g., water with 0.1% formic acid)

-

Mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid)

-

Fraction collector

Protocol:

-

Sample Preparation: Reconstitute the dried crude this compound in a small volume of the initial mobile phase.

-

HPLC Method Development: Develop a suitable gradient elution method on an analytical scale to achieve good separation between PGE2 and this compound.

-

Preparative HPLC Run: Scale up the analytical method to the preparative column. Inject the reconstituted sample and run the gradient elution.

-

Fraction Collection: Collect fractions corresponding to the this compound peak using a fraction collector.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Solvent Evaporation: Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Quantification of this compound

Accurate quantification of the synthesized this compound is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Materials:

-

Purified this compound

-

Internal standard (e.g., deuterated this compound)

-

LC-MS/MS system

Protocol:

-

Sample Preparation: Prepare a standard curve of this compound of known concentrations. Spike both standards and samples with a known amount of the internal standard.

-

LC Separation: Inject the samples onto a suitable analytical HPLC column (e.g., C18) and separate the components using a gradient elution.

-

MS/MS Detection: Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for this compound should be optimized for the instrument used.

-

Quantification: Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways

Understanding the signaling pathways of both PGE2 and its metabolite, this compound, is critical for elucidating their biological roles. Both molecules exert their effects primarily through the EP2 and EP4 receptors.

PGE2 Signaling

PGE2 is a potent agonist for both EP2 and EP4 receptors. Both receptors are coupled to the Gs alpha subunit of heterotrimeric G-proteins.[3] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] cAMP then activates protein kinase A (PKA), which phosphorylates a variety of downstream targets to mediate the cellular responses to PGE2. In addition to the canonical Gs-cAMP pathway, the EP4 receptor can also couple to Gi, leading to the activation of the PI3K-Akt signaling pathway.[7] The EP2 receptor has also been shown to activate the β-catenin pathway.[4]

This compound Signaling

This compound acts as a partial or biased agonist at EP2 and EP4 receptors.[3][4] This means that while it can bind to and activate these receptors, the downstream signaling response is different from that of PGE2. It can stimulate cAMP production, but often with lower potency and/or efficacy compared to PGE2.[4] The ability of this compound to differentially activate downstream signaling pathways, such as the β-catenin or PI3K pathways, is an active area of research. This biased agonism suggests that this compound may fine-tune the cellular response to prostaglandins, potentially acting as a switch to terminate or modify PGE2-initiated signals.

Visualizations

Enzymatic Synthesis of this compound

Caption: Enzymatic conversion of PGE2 to this compound by 15-PGDH.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

PGE2 and this compound Signaling Pathways

Caption: Signaling pathways of PGE2 and this compound via EP2 and EP4 receptors.

References

- 1. LIPID MAPS [lipidmaps.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 4. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPGD 15-hydroxyprostaglandin dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

15-Keto-Prostaglandin E2: A Partial Agonist with Biased Activity at EP Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its actions are mediated through four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. The biological activity of PGE2 is terminated, in part, by its metabolic degradation. The initial and key step in this process is the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-prostaglandin E2 (15-keto-PGE2). For many years, this compound was largely considered an inactive metabolite. However, emerging evidence has challenged this dogma, revealing that this compound can act as a partial and biased agonist at certain EP receptor subtypes, suggesting a more complex role in the regulation of prostaglandin signaling.[1][2][3][4][5][6][7][8] This technical guide provides a comprehensive overview of the current understanding of this compound as a partial agonist for EP receptors, with a focus on quantitative data, experimental protocols, and signaling pathways.

Data Presentation: Quantitative Analysis of this compound Activity at EP Receptors

The partial and biased agonism of this compound is most extensively characterized at the EP2 and EP4 receptors. Quantitative data for its activity at EP1 and EP3 receptors is limited, with most studies suggesting a lack of significant activity at these subtypes. The following tables summarize the available quantitative data for the binding and functional activity of this compound in comparison to the endogenous ligand, PGE2.

Table 1: Binding Affinity of PGE2 and this compound for EP Receptors

| Ligand | Receptor Subtype | Cell Line | Binding Affinity (IC50, nM) |

| PGE2 | EP2 | HEK293 | 2.94 |

| This compound | EP2 | HEK293 | 118 |

| PGE2 | EP4 | HEK293 | 0.28 |

| This compound | EP4 | HEK293 | 2820 |

| This compound | EP1 | - | Data not available |

| This compound | EP3 | - | Data not available |